1,3,5-Heptatriene

Übersicht

Beschreibung

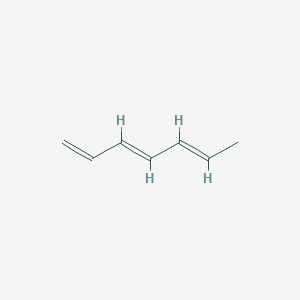

1,3,5-Heptatriene is an organic compound with the molecular formula C₇H₁₀ It is a linear triene, meaning it contains three double bonds in a linear arrangement

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Heptatriene can be synthesized through several methods:

Dehydrohalogenation of 1,5-dibromo-3-heptene: This method involves the elimination of hydrogen bromide from 1,5-dibromo-3-heptene using a strong base such as potassium tert-butoxide.

Partial hydrogenation of 1,3,5-heptadiyne: This method involves the selective hydrogenation of 1,3,5-heptadiyne using a catalyst such as Lindlar’s catalyst to produce this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a small scale using the synthetic routes mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Heptatriene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form heptatrienone using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to heptane using hydrogen gas in the presence of a metal catalyst such as palladium.

Substitution: It can undergo substitution reactions with halogens to form halogenated heptatrienes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Heptatrienone.

Reduction: Heptane.

Substitution: Halogenated heptatrienes.

Wissenschaftliche Forschungsanwendungen

1,3,5-Heptatriene has several scientific research applications:

Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

Biology: It is used in studies involving the interaction of conjugated systems with biological molecules.

Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical reactions.

Wirkmechanismus

The mechanism of action of 1,3,5-heptatriene involves its conjugated system, which allows it to participate in various chemical reactions. The double bonds in the compound can interact with different reagents, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Heptatriene can be compared with other similar compounds such as:

1,3,5-Hexatriene: This compound has one less carbon atom and is also a linear triene. It has similar reactivity but different physical properties.

1,3,5-Cycloheptatriene: This compound has a cyclic structure and different reactivity due to the ring strain and aromaticity.

1,3,5-Octatriene: This compound has one more carbon atom and similar reactivity but different physical properties.

This compound is unique due to its specific molecular structure and the resulting chemical properties, making it a valuable compound for various scientific research applications.

Biologische Aktivität

1,3,5-Heptatriene, a conjugated hydrocarbon with the formula , is notable for its unique structural properties and potential biological activities. This compound has attracted attention in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound based on diverse research findings.

This compound is characterized by its alternating double bonds, which contribute to its reactivity and potential biological effects. The compound is often represented as:

This structure can be visualized as follows:

- Molecular Formula:

- Molecular Weight: 94.1543 g/mol

- CAS Number: 17679-93-5

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. A study analyzing various phytochemicals found that compounds similar to heptatriene demonstrated significant radical scavenging activities. The antioxidant potential is crucial for mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| Ascorbic Acid | 8 | Standard Reference |

| Chloroform Extract | 2.5 | Teucrium persicum |

| Ethyl Acetate Extract | 3 | Teucrium persicum |

| This compound | Not Specified | Derived from related studies |

Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives of heptatriene can affect cancer cell lines. For instance, the cytotoxic effects of extracts containing heptatriene were evaluated against various cancer cell lines using the MTT assay. Although specific data on this compound's direct cytotoxicity is limited, related compounds have shown promising results.

Case Study: Cytotoxicity Assessment

- Cell Lines Tested:

- PC-3 (Prostate adenocarcinoma)

- SW-480 (Colorectal adenocarcinoma)

- HEK-293 (Human embryonic kidney)

The results indicated varying sensitivity levels among the cell lines tested, suggesting that further exploration of heptatriene's derivatives could yield valuable insights into its potential as an anticancer agent .

Microbial Production

Recent studies have explored microbial pathways for synthesizing heptatriene. Utilizing polyketide synthases (PKS), researchers demonstrated a biological route for producing conjugated alkenes like heptatriene. This innovative approach not only highlights the compound's biosynthetic potential but also its relevance in sustainable chemistry .

Eigenschaften

IUPAC Name |

(3E,5E)-hepta-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKZHEQYENVSMH-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015939 | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17679-93-5 | |

| Record name | 1,3,5-Heptatriene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,E)-1,3,5-Heptatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.